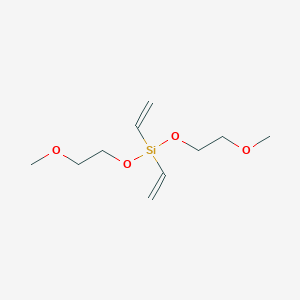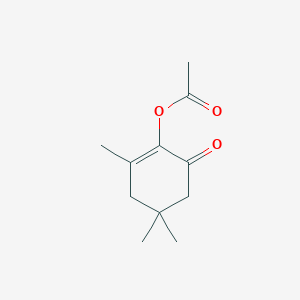![molecular formula C21H21IN2S B106999 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide CAS No. 16025-99-3](/img/structure/B106999.png)
1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide, also known as EIQ, is a synthetic organic compound that has gained attention in scientific research for its potential use as a fluorescent probe and as a therapeutic agent. EIQ is a quinolinium derivative that contains a benzothiazole moiety, which imparts fluorescence properties to the compound.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide is not fully understood, but it is believed to involve the interaction of the benzothiazole moiety with the DNA or RNA molecule. This interaction may result in changes in the conformation of the nucleic acid, leading to altered gene expression or inhibition of DNA replication. 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide may also generate ROS upon excitation with light, which can cause oxidative damage to cellular components and ultimately lead to cell death.
Effets Biochimiques Et Physiologiques
1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide in lab experiments is its high selectivity for nucleic acids, which allows for specific detection and analysis of DNA and RNA. 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide is also highly fluorescent, making it a sensitive probe for detecting biomolecules. However, one limitation of using 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide is its sensitivity to pH and solvent polarity, which can affect its fluorescence properties. 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide also requires excitation with light, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide. One area of interest is the development of 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide-based therapeutics for the treatment of cancer and other diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide and its potential use as a fluorescent probe for detecting biomolecules. Finally, the development of 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide derivatives with improved properties, such as increased fluorescence intensity and stability, may lead to new applications in biological imaging and sensing.
Méthodes De Synthèse
1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide can be synthesized through a multi-step process that involves the reaction of 2-ethoxyquinoline with 3-ethylbenzothiazolium iodide in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis method of 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has been extensively studied for its potential use as a fluorescent probe for the detection of various biomolecules and as a therapeutic agent for the treatment of cancer and other diseases. 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structure and function. 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has also been used to detect reactive oxygen species (ROS) and metal ions in biological systems. In addition, 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has been investigated for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer to produce reactive oxygen species that can kill cancer cells.
Propriétés
Numéro CAS |
16025-99-3 |
|---|---|
Nom du produit |
1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide |
Formule moléculaire |
C21H21IN2S |
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
(2Z)-3-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C21H21N2S.HI/c1-3-22-17(14-13-16-9-5-6-10-18(16)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
UUIVFFWYLLXVKC-UHFFFAOYSA-M |
SMILES isomérique |
CCN\1C2=CC=CC=C2S/C1=C\C3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
SMILES |
CCN1C2=CC=CC=C2SC1=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
SMILES canonique |
CCN1C2=CC=CC=C2SC1=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
Autres numéros CAS |
16025-99-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)







![2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B106945.png)

